molecular formula C20H43ClS B2553166 Dimethyl(octadecyl)sulfaniumchloride CAS No. 2491668-67-6

Dimethyl(octadecyl)sulfaniumchloride

Cat. No.: B2553166
CAS No.: 2491668-67-6
M. Wt: 351.07
InChI Key: WLSVIXNKUKAARM-UHFFFAOYSA-M
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Description

Dimethyl(octadecyl)sulfaniumchloride: is a chemical compound with the molecular formula C20H43ClS It is a sulfonium salt characterized by a long octadecyl chain attached to a sulfur atom, which is also bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(octadecyl)sulfaniumchloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide. The reaction is carried out in the presence of a base, which facilitates the nucleophilic substitution on the sulfur atom . The general reaction can be represented as follows:

C18H37Br+(CH3)2SC20H43S+Cl\text{C18H37Br} + \text{(CH3)2S} \rightarrow \text{C20H43S}^+ \text{Cl}^- C18H37Br+(CH3)2S→C20H43S+Cl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.

Comparison with Similar Compounds

Dimethyl(octadecyl)sulfaniumchloride can be compared with other sulfonium salts and quaternary ammonium compounds:

    Dimethyl(octadecyl)ammonium chloride: Similar structure but with a nitrogen atom instead of sulfur. It is widely used as a surfactant and disinfectant.

    Trimethyl(octadecyl)ammonium chloride: Another quaternary ammonium compound with three methyl groups attached to the nitrogen atom.

Biological Activity

Dimethyl(octadecyl)sulfaniumchloride, also known as a sulfonium salt, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a long hydrophobic octadecyl chain, which is attached to a sulfur atom bonded to two methyl groups, along with a chloride ion. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H43ClS
  • IUPAC Name : Dimethyl(octadecyl)sulfanium chloride
  • Physical State : Typically appears as a white solid or powder.

The compound's structure allows it to exhibit amphiphilic properties, making it suitable for various applications in biochemistry and materials science.

This compound interacts with biological membranes due to its hydrophobic octadecyl chain. This interaction can alter membrane fluidity and permeability, which is crucial for cellular functions. The sulfonium group may engage with various cellular components, influencing biochemical pathways such as:

  • Membrane Integrity : By integrating into lipid bilayers, it may stabilize or disrupt membrane structures.
  • Cell Signaling : Potential modulation of signaling pathways through interaction with membrane proteins.

Biological Applications

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
  • Drug Delivery Systems : Its ability to modify membrane characteristics could be leveraged in drug delivery applications, enhancing the bioavailability of therapeutic agents.
  • Surfactant Applications : Due to its amphiphilic nature, it can function as a surfactant in various formulations, improving solubility and stability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Study on Membrane Interaction : Research indicates that the compound can integrate into phospholipid bilayers, potentially leading to increased permeability for certain solutes .
  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Phase-Transfer Catalysis : In organic synthesis, it has been shown to effectively facilitate reactions between immiscible phases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other sulfonium salts and quaternary ammonium compounds:

PropertyThis compoundOther Sulfonium SaltsQuaternary Ammonium Compounds
Hydrophobic ChainYesVariesYes
Antimicrobial ActivityModerateVariesHigh
Phase-Transfer CatalysisYesLimitedCommon
Membrane Interaction PotentialHighModerateHigh

Properties

IUPAC Name

dimethyl(octadecyl)sulfanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSVIXNKUKAARM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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